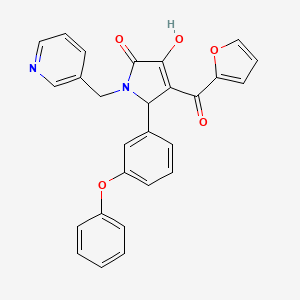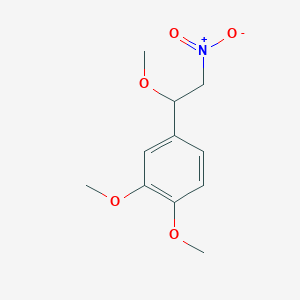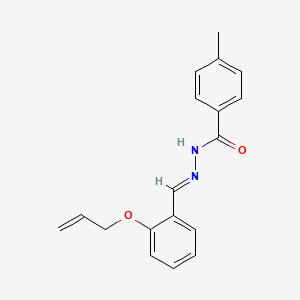
3-Cyclohexylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H20O It is a secondary alcohol characterized by a cyclohexyl group attached to the second carbon of a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-cyclohexylbutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-cyclohexylbutan-2-one. Common oxidizing agents include chromium trioxide (CrO3) in acidic conditions or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form 3-cyclohexylbutane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 3-cyclohexylbutyl halides.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, acidic conditions.
Reduction: NaBH4, LiAlH4, THF, diethyl ether.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: 3-Cyclohexylbutan-2-one.
Reduction: 3-Cyclohexylbutane.
Substitution: 3-Cyclohexylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the interactions of secondary alcohols with biological molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-cyclohexylbutan-2-ol involves its interaction with specific molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Cyclohexylmethanol: Contains a cyclohexyl group attached to a methanol molecule.
Cyclohexanol: A simpler structure with a hydroxyl group directly attached to the cyclohexane ring.
Uniqueness: 3-Cyclohexylbutan-2-ol is unique due to its specific positioning of the cyclohexyl group and hydroxyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
76019-87-9 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3-cyclohexylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
PDNDYBJRFPLDPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)

